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Compound of Interest

Compound Name: 3-Oxo Rosuvastatin Sodium Salt

Cat. No.: B593920 Get Quote

In the landscape of modern drug development, the principle of "quality by design" is

paramount. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are

inextricably linked to its purity. Impurities, which can arise from synthesis, degradation, or

storage, are not merely inert components; they can possess their own pharmacological or

toxicological profiles, potentially compromising patient safety.[1] Regulatory bodies, under the

framework of the International Council for Harmonisation (ICH), have established stringent

guidelines for the reporting, identification, and qualification of impurities.[2][3][4] Specifically, the

ICH Q3A(R2) guideline mandates the characterization of any impurity exceeding the

identification threshold, which is typically 0.10% for most drug substances.[4][5]

This guide focuses on 3-Oxo Rosuvastatin Sodium Salt, a key oxidative degradation impurity

of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor widely prescribed to

manage hypercholesterolemia.[7] The formation of the 3-Oxo impurity involves the oxidation of

the secondary alcohol at the C3 position of the heptenoic acid side chain to a ketone.

Understanding the structure and properties of this specific impurity is not an academic exercise

but a critical regulatory and quality control requirement. This document provides a

comprehensive, multi-modal analytical approach to the definitive characterization of 3-Oxo
Rosuvastatin Sodium Salt, grounded in established scientific principles and field-proven

methodologies.

Physicochemical Profile of 3-Oxo Rosuvastatin
Sodium Salt
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A foundational step in characterization is establishing the fundamental physicochemical

properties of the molecule. This data serves as a primary reference for all subsequent

analytical work.

Property Data Source(s)

IUPAC Name

Sodium (E,5S)-7-[4-(4-

fluorophenyl)-2-

[methyl(methylsulfonyl)amino]-

6-propan-2-ylpyrimidin-5-yl]-5-

hydroxy-3-oxohept-6-enoate

[6][8]

Synonyms
5-Hydroxy-3-keto Rosuvastatin

Sodium Salt
[9]

CAS Number 1346606-28-7 [9][10]

Molecular Formula C₂₂H₂₅FN₃NaO₆S [8][11]

Molecular Weight 501.5 g/mol [8][10][11]

Appearance Off-White Solid [10]

Solubility Soluble in Methanol, DMSO [10]

Chromatographic Characterization: High-
Performance Liquid Chromatography (HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC), particularly in the

reverse-phase mode (RP-HPLC), is the cornerstone of impurity profiling for pharmaceutical

substances.[12] Its primary function is to separate the impurity from the parent API and other

related substances, allowing for accurate quantification. For molecules like Rosuvastatin and its

impurities, which are moderately polar, a C18 stationary phase provides an optimal balance of

hydrophobic interactions, leading to effective separation.[13][14] The choice of a buffered

mobile phase is critical; maintaining a consistent pH (e.g., pH 3.5) ensures the ionization state

of the acidic drug and its impurities is controlled, leading to reproducible retention times and

sharp peak shapes.[15] UV detection is employed because the chromophores within the
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pyrimidine ring and the fluorophenyl group exhibit strong absorbance, providing high sensitivity.

[16][17]

Experimental Protocol: RP-HPLC Method for Purity
Determination

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[13]

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g.,

0.1% formic acid or an acetate buffer) and an organic solvent like acetonitrile or methanol.

A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[15][16]

Flow Rate: 0.5 mL/min.[13]

Column Temperature: 40-55 °C to ensure reproducibility and efficiency.[13][18]

Detection Wavelength: 242 nm, which is near the absorbance maximum for Rosuvastatin

and its related substances.[15][16]

Injection Volume: 10 µL.[12]

Sample Preparation:

Accurately weigh and dissolve the 3-Oxo Rosuvastatin Sodium Salt reference standard

and the test sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final

concentration of approximately 0.5-1.0 mg/mL.[13]

Filter the solutions through a 0.22 µm nylon or PVDF syringe filter before injection.

System Suitability Testing (SST):

Inject a standard solution containing both Rosuvastatin and 3-Oxo Rosuvastatin.
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Resolution: The resolution between the Rosuvastatin and 3-Oxo Rosuvastatin peaks must

be greater than 2.0.

Tailing Factor: The tailing factor for the 3-Oxo Rosuvastatin peak should be less than 1.5.

Theoretical Plates: The column efficiency, measured as theoretical plates for the impurity

peak, should be greater than 2000.

Analysis & Quantification:

Inject the sample solution.

Calculate the purity of 3-Oxo Rosuvastatin Sodium Salt by the area normalization

method, assuming the response factor is similar to the parent compound for initial

assessment.

Visualization: HPLC Workflow
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Caption: Workflow for HPLC purity analysis of 3-Oxo Rosuvastatin.
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Structural Confirmation: Mass Spectrometry (LC-
MS)
Expertise & Rationale: While HPLC confirms purity and retention time, it provides no structural

information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for

confirming the molecular weight of an impurity.[19] By coupling the outlet of the HPLC system

to a mass spectrometer, the component eluting at the specific retention time of the impurity can

be ionized and its mass-to-charge ratio (m/z) determined. Electrospray Ionization (ESI) is a soft

ionization technique ideal for polar molecules like 3-Oxo Rosuvastatin, as it typically produces

the protonated molecule [M+H]⁺ or, in this case, allows for the observation of the intact sodium

salt or its components.[16] This provides direct evidence of the molecular formula and confirms

that an oxidation (loss of 2 Da from dehydrogenation) has occurred relative to the parent drug.

Experimental Protocol: LC-MS for Mass Confirmation
Instrumentation: An HPLC system coupled to a Mass Spectrometer (e.g., a Quadrupole,

Time-of-Flight (TOF), or Ion Trap) with an ESI source.[16][20]

LC Conditions: Utilize the same HPLC method as described in Section 2. It is crucial to use

volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile

phosphate buffers, which are incompatible with MS.[21]

MS Conditions:

Ionization Mode: ESI, positive ion mode.

Scan Range: m/z 100-800.

Source Parameters: Optimize source temperature, nebulizer gas, and ion source voltage

to achieve a stable signal for the analyte.[22]

Analysis:

Inject the purified 3-Oxo Rosuvastatin Sodium Salt sample.

Extract the ion chromatogram corresponding to the expected mass.
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The primary ion expected for the free acid form is the protonated molecule [C₂₂H₂₆FN₃O₆S

+ H]⁺ at m/z 480.1.

The sodium salt itself may be observed, or adducts such as [M+Na]⁺ for the free acid form

at m/z 502.1. The molecular weight of the sodium salt is 501.5 Da.[8][11]

Compare this to the mass of Rosuvastatin [C₂₂H₂₈FN₃O₆S + H]⁺ at m/z 482.2, confirming

the loss of 2 mass units.[21]

If using a high-resolution MS (HRMS) like TOF, the exact mass can be determined to

further confirm the elemental composition.

Visualization: LC-MS Analysis Workflow
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Caption: Workflow for LC-MS based molecular weight confirmation.
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Definitive Structural Elucidation: NMR & FT-IR
Spectroscopy
Expertise & Rationale: While LC-MS confirms the molecular weight, it does not definitively

prove the location of the chemical modification. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful tool for unambiguous structural elucidation.[23][24] By

analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, the

precise location of the ketone at the C3 position can be confirmed. This is achieved by

observing the disappearance of the proton signal attached to C3 and the downfield shift of the

C3 carbon signal into the characteristic carbonyl region.

Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by providing confirmation

of functional groups.[25] The conversion of a secondary alcohol (-OH) to a ketone (C=O)

results in a distinct change in the infrared spectrum: the disappearance of the broad O-H

stretching band and the appearance of a sharp, strong C=O stretching band.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified impurity in ~0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally 2D correlation spectra (like

COSY and HSQC) to aid in assignments.

Expected Spectral Features for 3-Oxo Rosuvastatin:

¹H NMR:

Disappearance: The signal corresponding to the proton on C3 of the heptenoate chain

(the -CH(OH)- proton) in Rosuvastatin will be absent.

Shift Changes: The protons on the adjacent methylene groups (C2 and C4) will show a

downfield shift due to the electron-withdrawing effect of the new ketone.
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¹³C NMR:

Appearance: A new signal will appear in the carbonyl region (~200-210 ppm),

corresponding to the C3 ketone.

Disappearance: The signal for the C3 methine carbon (-CH(OH)-) in Rosuvastatin

(typically ~65-75 ppm) will be absent.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

the sample or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Spectral Features:

Key Appearance: A strong, sharp absorption band in the region of 1705-1725 cm⁻¹,

characteristic of a ketone C=O stretch.[26]

Key Disappearance: The broad O-H stretching band from the secondary alcohol, typically

seen around 3200-3600 cm⁻¹ in Rosuvastatin, will be absent or significantly diminished.

[27][28]

Integrated Characterization Summary
The trustworthiness of the impurity's identity is established not by a single technique, but by the

convergence of evidence from multiple orthogonal methods. This self-validating system

provides the highest degree of confidence required for regulatory submission and quality

assurance.

Identity: Confirmed.

The IUPAC name is consistent with the structure elucidated by NMR.[6][8]

The molecular formula is confirmed by high-resolution mass spectrometry.[8][11]
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Structure: Unambiguously determined.

NMR confirms the connectivity and the specific location of the ketone at the C3 position.

MS/MS fragmentation patterns (if performed) would further support the proposed structure

by showing fragmentation pathways consistent with the 3-oxo moiety.[16]

FT-IR confirms the presence of the key ketone functional group and the absence of the

precursor alcohol group.[26]

Purity: Quantified.

HPLC provides the chromatographic purity, separating the 3-Oxo impurity from

Rosuvastatin and other related substances.[6][13]

By integrating these techniques, we build a complete and defensible analytical profile for 3-Oxo
Rosuvastatin Sodium Salt, ensuring that it can be reliably monitored and controlled in the

Rosuvastatin drug substance and product, thereby safeguarding pharmaceutical quality and

patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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